molecular formula C25H20Br2N4O5 B15284773 Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate

Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate

Cat. No.: B15284773
M. Wt: 616.3 g/mol
InChI Key: QBMULJPIMZMIPJ-JOFLXYQRSA-N
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Description

Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is a complex organic compound with the molecular formula C25H20Br2N4O5 and a molecular weight of 616.2581 This compound is characterized by its unique structure, which includes multiple bromobenzoyl and carbohydrazonoyl groups attached to a hydroxybenzoate core

Preparation Methods

The synthesis of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to diverse biological effects .

Comparison with Similar Compounds

Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its multiple bromobenzoyl and carbohydrazonoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20Br2N4O5

Molecular Weight

616.3 g/mol

IUPAC Name

ethyl 3,5-bis[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-4-hydroxybenzoate

InChI

InChI=1S/C25H20Br2N4O5/c1-2-36-25(35)17-9-18(13-28-30-23(33)15-5-3-7-20(26)11-15)22(32)19(10-17)14-29-31-24(34)16-6-4-8-21(27)12-16/h3-14,32H,2H2,1H3,(H,30,33)(H,31,34)/b28-13+,29-14+

InChI Key

QBMULJPIMZMIPJ-JOFLXYQRSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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